molecular formula C33H59N9O12 B14219814 L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine CAS No. 574750-17-7

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine

Cat. No.: B14219814
CAS No.: 574750-17-7
M. Wt: 773.9 g/mol
InChI Key: MYSLCINEETZKCT-LBHOEKQSSA-N
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Description

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide composed of eight amino acids Peptides like this one are essential in various biological processes, including signaling, enzymatic activity, and structural functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility. The peptides are then purified and characterized using techniques such as mass spectrometry and HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified chemically.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfonic acids, while reduction will yield free thiol groups.

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to various physiological responses. The molecular targets and pathways involved would be specific to the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
  • L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
  • N-(4-Mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamidecyclic

Uniqueness

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its binding affinity, stability, and biological activity compared to other similar peptides.

Properties

CAS No.

574750-17-7

Molecular Formula

C33H59N9O12

Molecular Weight

773.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C33H59N9O12/c1-8-17(6)26(32(52)39-21(10-16(4)5)30(50)40-22(13-43)31(51)41-23(14-44)33(53)54)42-27(47)18(7)37-25(46)12-36-29(49)20(9-15(2)3)38-28(48)19(34)11-24(35)45/h15-23,26,43-44H,8-14,34H2,1-7H3,(H2,35,45)(H,36,49)(H,37,46)(H,38,48)(H,39,52)(H,40,50)(H,41,51)(H,42,47)(H,53,54)/t17-,18-,19-,20-,21-,22-,23-,26-/m0/s1

InChI Key

MYSLCINEETZKCT-LBHOEKQSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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